molecular formula C16H16BrMgN B6333934 4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran CAS No. 1187163-69-4

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran

Cat. No. B6333934
CAS RN: 1187163-69-4
M. Wt: 326.51 g/mol
InChI Key: ZDMIFDSVQOSDOJ-UHFFFAOYSA-M
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Description

This compound is a phenylmagnesium bromide derivative where the phenyl group is substituted with a 1,2,3,4-tetrahydroquinolino-2-ylmethyl group . It is typically found in a 0.25M concentration in tetrahydrofuran . The compound has a molecular weight of 326.52 .


Molecular Structure Analysis

The compound’s molecular formula is C16H16BrMgN . It contains a phenylmagnesium bromide moiety attached to a 1,2,3,4-tetrahydroquinoline group via a methylene bridge .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is an essential structural motif found in various natural products and therapeutic lead compounds. Researchers have focused on synthesizing C(1)-substituted derivatives of THIQ, as they serve as precursors for alkaloids with multifarious biological activities . The compound’s unique structure and reactivity make it an attractive candidate for drug development.

Chemical Biology and Mechanistic Studies

Understanding the mechanism of action of 4-(1,2,3,4-THIQ-2-ylmethyl)phenylmagnesium bromide is crucial. Researchers study its interactions with biological targets, such as enzymes and receptors. Elucidating its binding modes and structural features informs drug design strategies.

Future Directions

The tetrahydroquinoline scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities . Future research could focus on developing novel tetrahydroquinoline analogs with potent biological activity .

properties

IUPAC Name

magnesium;2-(phenylmethyl)-3,4-dihydro-1H-isoquinoline;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N.BrH.Mg/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;;/h2-9H,10-13H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMIFDSVQOSDOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=[C-]C=C3.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3,4-Tetrahydroquinolino-2-ylmethyl)phenylmagnesium bromide 0.25 M in Tetrahydrofuran

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